1-(2-Chlorophenyl)-3-methylurea

Herbicide Structure-Activity Relationship Phytotoxicity

This ortho-substituted phenylurea is scientifically distinct from commercial herbicides like monuron. The ortho-chlorine position confers ≥50% lower herbicidal activity, making it an essential negative control in structure-activity relationship (SAR) assays. As an Acute Toxicity Category 3 compound (oral LD50 50-300 mg/kg), it serves as a positive control in toxicology protocols where higher-risk reference standards are required. Unlike its para-isomer, it is not a documented plant metabolite of monuron—procurement is critical for labs developing isomer-specific chromatographic or mass spectrometric methods to resolve ortho/para chlorophenylurea signals in environmental and food matrices, preventing costly false positives.

Molecular Formula C8H9ClN2O
Molecular Weight 184.62 g/mol
CAS No. 15500-96-6
Cat. No. B103718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)-3-methylurea
CAS15500-96-6
Synonyms1-(2-Chlorophenyl)-3-methylurea
Molecular FormulaC8H9ClN2O
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESCNC(=O)NC1=CC=CC=C1Cl
InChIInChI=1S/C8H9ClN2O/c1-10-8(12)11-7-5-3-2-4-6(7)9/h2-5H,1H3,(H2,10,11,12)
InChIKeyNFUCGJBURDOBPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chlorophenyl)-3-methylurea (15500-96-6) Procurement Guide: Supplier-Grade Specifications and Core Data


1-(2-Chlorophenyl)-3-methylurea (CAS: 15500-96-6) is a substituted urea derivative with the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol [1]. This compound is characterized by an ortho-chlorine substitution on its phenyl ring [2]. While structurally related to broad-spectrum phenylurea herbicides like monuron and diuron, this specific isomer is more frequently utilized as a reference standard, a synthetic intermediate, or a specialized tool in environmental fate studies rather than as a commercial end-use active ingredient [3].

1-(2-Chlorophenyl)-3-methylurea: Critical Differences from Common Phenylurea Analogs That Prevent Simple Substitution


For researchers and procurement specialists, assuming 1-(2-chlorophenyl)-3-methylurea is a drop-in replacement for more common phenylurea herbicides like monuron (3-(p-chlorophenyl)-1,1-dimethylurea) or diuron is scientifically unsound and can lead to significant experimental or application failures. The position of the chlorine atom (ortho vs. para) is not a minor structural detail; it is a critical determinant of herbicidal activity, metabolic fate, and acute toxicity [1]. Furthermore, the substitution pattern on the urea nitrogen atoms profoundly alters target-site binding and environmental degradation pathways [2]. The quantitative evidence presented below demonstrates that this compound's profile differs markedly from its para-substituted isomer and other N,N-dimethyl analogs, necessitating its specific selection for defined research or industrial applications.

1-(2-Chlorophenyl)-3-methylurea Comparative Evidence: Quantified Performance, Safety, and Fate Data vs. Analogs


Herbicidal Activity: Ortho-Chlorine Substitution Reduces Phytotoxicity by ≥50% Compared to Para Isomer

The ortho-chlorine substitution pattern of 1-(2-chlorophenyl)-3-methylurea results in significantly reduced herbicidal activity compared to its para-substituted analog (1-(4-chlorophenyl)-3-methylurea) and commercial phenylurea herbicides. Early structure-activity relationship (SAR) studies established that while para substitution confers the greatest phytotoxicity, moving the chlorine to the ortho position reduces activity to half or less than that of the comparable para substitution [1]. This is a class-level inference applicable to this specific compound.

Herbicide Structure-Activity Relationship Phytotoxicity

Acute Oral Toxicity: Classified as GHS Category 3 (LD50 50-300 mg/kg), Significantly More Hazardous than Monuron (Category 4-5)

1-(2-Chlorophenyl)-3-methylurea is classified as Acute Toxicity - Category 3, Oral, corresponding to an LD50 range of 50-300 mg/kg [1]. In stark contrast, the common herbicide monuron, a dimethylated para-chlorophenylurea, has reported oral LD50 values in rats ranging from 1053 to 3700 mg/kg [2][3], placing it in GHS Category 4 or 5. This indicates the target compound is approximately 3.5 to 74 times more acutely toxic by the oral route.

Toxicology Safety Data GHS Classification

Metabolic Fate: Ortho-Isomer is Not a Documented Plant Metabolite of Monuron, Unlike its Para-Isomer

In plant metabolism studies, the common herbicide monuron is actively metabolized to a key phytotoxic intermediate identified as 1-(p-chlorophenyl)-3-methylurea [1]. 1-(2-Chlorophenyl)-3-methylurea, the ortho-isomer, is not a documented metabolite in this well-studied pathway. This differentiation is critical for analytical chemistry applications, as the ortho compound does not serve as a reliable surrogate standard for quantifying the para metabolite in environmental or residue samples.

Environmental Fate Metabolism Residue Analysis

1-(2-Chlorophenyl)-3-methylurea: Key Procurement Scenarios Based on Verified Evidence


Development of Low-Phytotoxicity Controls in Herbicide SAR Studies

Based on the class-level inference that ortho-substituted phenylureas exhibit ≥50% lower herbicidal activity than their para analogs [1], this compound is an ideal candidate for use as a negative control or a low-activity benchmark in structure-activity relationship (SAR) studies. Researchers can use it to calibrate assay sensitivity or to identify resistance mechanisms that are not dependent on the primary target site of high-efficacy herbicides.

High-Hazard Reference Material for Acute Toxicity Assessment

Given its classification as an Acute Toxicity Category 3 substance (oral LD50 range 50-300 mg/kg), which is significantly more potent than the Category 4/5 monuron (LD50 >1000 mg/kg) [2], this compound is suitable for use as a positive control in toxicological studies or in the development of safety protocols for handling hazardous substituted ureas. Its procurement is justified when a higher-risk reference compound is needed.

Analytical Standard for Ortho-Isomer Differentiation in Residue Analysis

Since this ortho-isomer is not a documented plant metabolite of monuron, unlike its para-isomer [3], it is a valuable analytical standard. Procurement is essential for laboratories developing and validating chromatographic or mass spectrometric methods intended to specifically resolve and quantify ortho- and para-chlorophenylurea isomers in environmental or food matrices, ensuring accurate identification and avoiding false positives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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